3,4-dimethoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
- 3,4-dimethoxy-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a fused heterocyclic structure.
- It contains a benzamide core linked to a tetrahydrobenzothienopyrimidine moiety, which contributes to its unique properties.
- The compound’s chemical formula is C₁₈H₂₀N₂O₃S, and its systematic name reflects its substituents and ring fusion.
Preparation Methods
- Synthetic Routes : One synthetic approach involves the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF, yielding the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .
- Industrial Production : While specific industrial methods are not widely documented, research laboratories typically employ similar synthetic routes on a smaller scale.
Chemical Reactions Analysis
- Reactivity : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : These depend on the specific reaction type. For example, oxidation may involve reagents like potassium permanganate or chromic acid.
- Major Products : The products formed will vary based on the reaction conditions and substituents. Detailed studies are needed to identify specific products.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
- Biology and Medicine : Investigations focus on its biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
- Industry : Its applications in materials science, drug discovery, or agrochemicals are areas of interest.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways.
- Further studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Its fused benzothienopyrimidine core sets it apart from other related compounds.
- Similar Compounds : While I don’t have an exhaustive list, related structures include quinolones, quinazolinones, and other heterocyclic derivatives .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-24-13-8-7-11(9-14(13)25-2)18(23)22-17-16-12-5-3-4-6-15(12)26-19(16)21-10-20-17/h7-10H,3-6H2,1-2H3,(H,20,21,22,23) |
InChI Key |
PDPJHJANCNXOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2)OC |
Origin of Product |
United States |
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